5-amino-1-cyclopropyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
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Overview
Description
5-amino-1-cyclopropyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound that features a benzodiazole core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the cyclopropyl group and the amino substituent on the benzodiazole ring imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-cyclopropyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with an ortho-substituted nitrobenzene derivative, followed by reduction and cyclization steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-cyclopropyl-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted benzodiazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 5-amino-1-cyclopropyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The cyclopropyl group and the amino substituent play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
- 5-amino-1,3-dihydro-2H-benzimidazol-2-one
Uniqueness
Compared to similar compounds, 5-amino-1-cyclopropyl-2,3-dihydro-1H-1,3-benzodiazol-2-one exhibits unique properties due to the presence of the cyclopropyl group. This group can enhance the compound’s stability and reactivity, making it a valuable scaffold for the development of new materials and pharmaceuticals.
Properties
CAS No. |
1536352-23-4 |
---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.2 |
Purity |
95 |
Origin of Product |
United States |
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